Thermal Stability of Osmium Coordination vs. Nitrile Insertion with Benzonitrile and 2-Methylbenzonitrile
In the reaction with OsH₆(PⁱPr₃)₂ (Complex 1), 2,6‑dimethylbenzonitrile forms the tetrahydride complex OsH₄{κ¹‑N‑(N≡CC₆H₃Me₂)}(PⁱPr₃)₂ (Complex 2), which is thermally stable toward nitrile insertion into an Os–H bond. In contrast, benzonitrile and 2‑methylbenzonitrile undergo insertion via Os(η²‑N≡CR) intermediates to give azavinylidene derivatives [1].
| Evidence Dimension | Reaction pathway with OsH₆(PⁱPr₃)₂ |
|---|---|
| Target Compound Data | Forms thermally stable κ¹‑N‑bound tetrahydride (Complex 2); no nitrile insertion observed |
| Comparator Or Baseline | Benzonitrile: forms azavinylidene OsH₃(═N═CC₆H₅)(PⁱPr₃)₂ (Complex 3); 2‑methylbenzonitrile: forms azavinylidene OsH₃(═N═CC₆H₄Me)(PⁱPr₃)₂ (Complex 4) |
| Quantified Difference | Binary difference: insertion occurs for comparators; does not occur for 2,6‑dimethylbenzonitrile |
| Conditions | OsH₆(PⁱPr₃)₂ (Complex 1), room temperature, toluene‑d₈ |
Why This Matters
The divergent reactivity dictates whether a stable coordination complex or an insertion product is obtained, which is critical for designing organometallic catalysts or stoichiometric transformations.
- [1] Babón, J. C., Esteruelas, M. A., Fernández, I., López, A. M., & Oñate, E. (2019). Reduction of Benzonitriles via Osmium–Azavinylidene Intermediates Bearing Nucleophilic and Electrophilic Centers. Inorganic Chemistry, 58(13), 8673–8684. View Source
